Fmoc-D-炔丙基甘氨酸

描述

Fmoc-D-Propargylglycine is an amino acid derivative that is commonly used in peptide synthesis . Peptides are short chains of amino acids that are linked together by peptide bonds. They play a critical role in many biological processes, including hormone regulation, enzyme catalysis, and immune response . Fmoc-D-Propargylglycine is a non-natural amino acid derivative that is commonly used as a building block in peptide synthesis due to its high reactivity and versatility .

Synthesis Analysis

The synthesis of Fmoc-D-Propargylglycine involves Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Molecular Structure Analysis

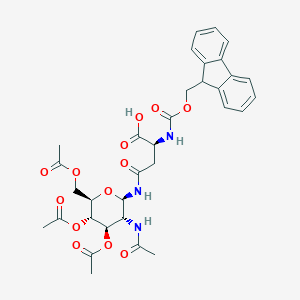

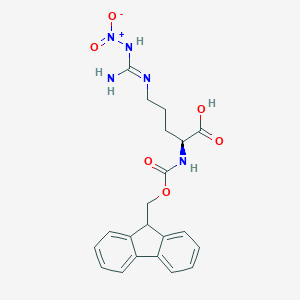

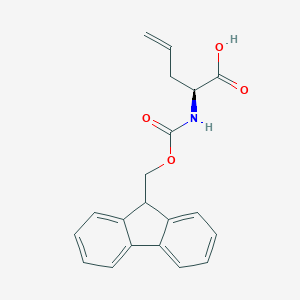

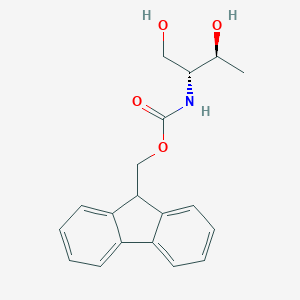

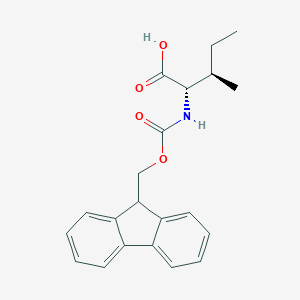

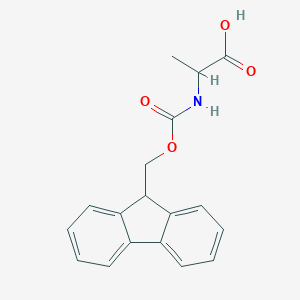

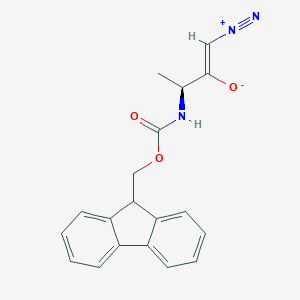

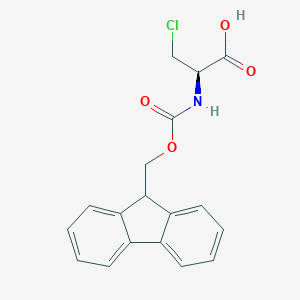

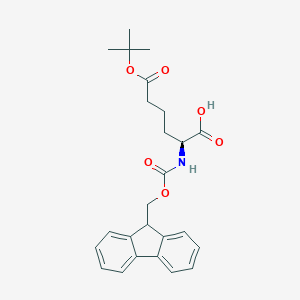

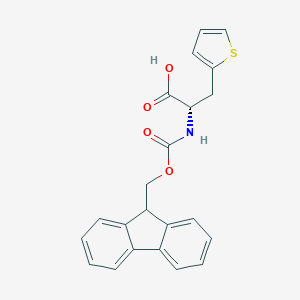

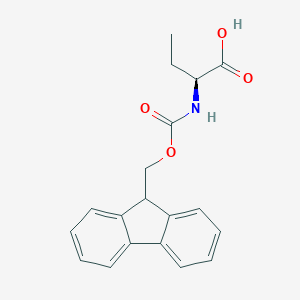

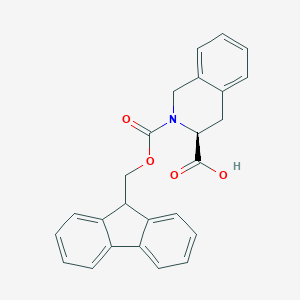

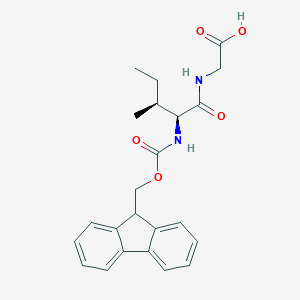

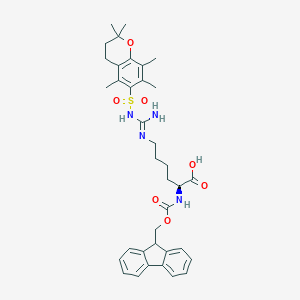

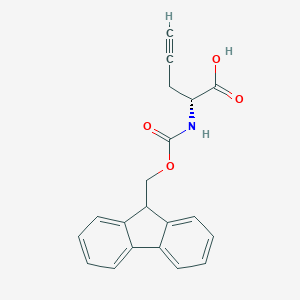

The molecular formula of Fmoc-D-Propargylglycine is C20H17NO4 . It has a molecular weight of 335.4 . The IUPAC name is (2R)-2- (9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid .Chemical Reactions Analysis

Fmoc-D-Propargylglycine is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Physical And Chemical Properties Analysis

Fmoc-D-Propargylglycine is a white crystalline substance . It has a melting point of 155°C . The density is 1.3±0.1 g/cm3 . The refractive index is 1.626 .科学研究应用

Fmoc-D-Propargylglycine: A Comprehensive Analysis of Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS): Fmoc-D-Propargylglycine is utilized in SPPS as an unusual amino acid. It serves as a precursor to tritium-induced Norvaline peptides, which are important in studying peptide structure and function. Additionally, it’s used in the synthesis of branched peptides through palladium-catalyzed coupling reactions and as a reagent in dual-catalyst Sonogashira coupling reactions .

Click Chemistry: This compound is a building block for the synthesis of precursor peptides for tritiation. In click chemistry, D-Pra-containing peptides can be modified or cyclized by 1,3-dipolar cycloaddition, for instance with alkyl azides .

Protein Structure Deconvolution: As an amino acid analog, Fmoc-D-Propargylglycine aids in deconvoluting protein structure and function, providing insights into protein interactions and stability .

Synthesis of Cyclic Peptides: It acts as a tool for the synthesis of cyclic peptides through alkyne-alkyne Glaser coupling, which involves heating with Cu(OAc)2/pyridine at 60 °C using microwaves .

Hydrogel Formation: Fmoc-derivatized compounds like Fmoc-D-Propargylglycine are used in forming self-supporting hydrogels based on cationic hexapeptides, which have potential biomedical applications such as drug delivery systems and tissue engineering scaffolds .

作用机制

The Fmoc group is a base-labile protecting group used in organic synthesis . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

安全和危害

未来方向

Fmoc-D-Propargylglycine, like other Fmoc protected single amino acids, has potential for diverse applications. For example, it can be used to design distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . It also has potential applications in scientific experiments, including as a building block in peptide synthesis and as an inhibitor of protein-protein interactions .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGMNCKHNMRKFM-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426505 | |

| Record name | Fmoc-D-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Propargylglycine | |

CAS RN |

220497-98-3 | |

| Record name | Fmoc-D-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。